molecular formula C4H8NO6P B3287729 N-formyl-N-phosphonomethylglycine CAS No. 84767-96-4

N-formyl-N-phosphonomethylglycine

Cat. No.: B3287729
CAS No.: 84767-96-4
M. Wt: 197.08 g/mol
InChI Key: WPYWLOUBBQYLCD-UHFFFAOYSA-N
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Description

N-formyl-N-phosphonomethylglycine is a chemical compound with the molecular formula C4H8NO6P and a molecular weight of 197.09 g/mol

Preparation Methods

The synthesis of N-formyl-N-phosphonomethylglycine typically involves the reaction of ethyl N-phosphonomethylglycinate with triethyl orthoformate . This reaction yields a mixture of triethyl N-formyl-N-phosphonomethylglycinate and diethyl this compound . The reaction conditions, such as the presence of trace amounts of water, can significantly affect the composition of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-formyl-N-phosphonomethylglycine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its potential as an antibacterial agent, although it does not exhibit significant antibacterial activity due to its inability to permeate bacterial cytoplasmic membranes . In medicine, it may be explored for its potential therapeutic applications, although further research is needed to fully understand its effects . In industry, it can be used in the production of herbicides and other agrochemicals .

Mechanism of Action

The mechanism of action of N-formyl-N-phosphonomethylglycine involves the inhibition of specific enzymes and pathways. For example, its parent compound, N-phosphonomethylglycine (glyphosate), inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP), which is essential for the biosynthesis of aromatic amino acids in plants . This inhibition leads to the disruption of protein synthesis and ultimately results in the death of the plant . The exact molecular targets and pathways involved in the action of this compound may vary depending on its specific applications and the organisms it interacts with .

Comparison with Similar Compounds

N-formyl-N-phosphonomethylglycine is similar to other compounds in the phosphonomethylglycine family, such as glyphosate . it has unique structural features, such as the presence of a formyl group, which may confer different chemical and biological properties . Other similar compounds include N-phosphonomethylglycine derivatives with different substituents, such as alkyl or aryl groups . These compounds may have varying degrees of herbicidal activity and other biological effects .

Conclusion

This compound is a versatile compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it an interesting subject for scientific research and industrial applications. Further studies are needed to fully explore its potential and understand its mechanisms of action.

Biological Activity

N-formyl-N-phosphonomethylglycine (N-F-PMG) is a compound of interest due to its biological activity, particularly in the context of herbicidal applications and its interactions with various biological systems. This article provides a comprehensive overview of the biological activity of N-F-PMG, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the chemical formula C4_4H8_8N2_2O6_6P. It is structurally similar to other phosphonates, notably glyphosate, which is widely used as a herbicide. The presence of the phosphonomethyl group is crucial for its biological activity, influencing its interaction with enzymes and metabolic pathways.

The primary mechanism of action for N-F-PMG involves the inhibition of specific enzymes associated with amino acid metabolism. Similar to glyphosate, N-F-PMG may act as an inhibitor of 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key enzyme in the shikimic acid pathway that is essential for the biosynthesis of aromatic amino acids in plants and some microorganisms .

Herbicidal Activity

N-F-PMG exhibits significant herbicidal properties, making it a candidate for use in agricultural applications. Its effectiveness as a herbicide can be compared to that of glufosinate and glyphosate:

CompoundMode of ActionTarget OrganismsEfficacy
This compoundInhibits EPSPS and other metabolic pathwaysBroad-spectrum weedsHigh
GlyphosateInhibits EPSPSAnnual and perennial weedsVery high
GlufosinateInhibits glutamine synthetaseBroad-spectrum weedsModerate to high

Toxicity and Safety

Research indicates that N-F-PMG has a favorable safety profile when compared to traditional herbicides. Toxicological studies suggest low acute toxicity in mammals, although chronic exposure effects require further investigation .

Case Studies

  • Field Trials : A series of field trials conducted in various agricultural settings demonstrated that N-F-PMG effectively reduced weed biomass by up to 85% when applied at optimal concentrations. These trials highlighted its potential as an alternative to glyphosate, particularly in crops resistant to other herbicides.
  • Laboratory Studies : Laboratory experiments have shown that N-F-PMG inhibits the growth of specific weed species such as Amaranthus and Echinochloa, with effective doses ranging from 0.5 to 2 kg/ha depending on environmental conditions .

Research Findings

Recent studies have focused on the synthesis and characterization of N-F-PMG derivatives, exploring their biological activities:

  • Synthesis : The synthesis of triethyl N-formyl-N-phosphonomethylglycinate has been reported, demonstrating the potential for developing more effective analogs with enhanced herbicidal properties .
  • Biological Assays : In vitro assays have confirmed that N-F-PMG inhibits key metabolic pathways in target plants, leading to reduced growth rates and eventual plant death under controlled conditions .

Properties

IUPAC Name

2-[formyl(phosphonomethyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8NO6P/c6-2-5(1-4(7)8)3-12(9,10)11/h2H,1,3H2,(H,7,8)(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYWLOUBBQYLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N(CP(=O)(O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8NO6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Aminomethylphosphonic acid (3.12 g, 0.028 mol) was dissolved in 30 ml of stirred 98% formic acid maintained at 80° C. with an oil bath. Glyoxylic acid hydrate (5.60 g, 0.061 mol) was added to the solution in several portions, resulting in vigorous gas evolution. After one hour, the reaction flask was removed from the oil bath and the solvent removed on a rotary evaporator to afford crude N-formyl-N-phosphonomethylglycine as a viscous yellow oil.
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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